

Application Note: Comprehensive Characterization of 5-Methoxy-3-methylpicolinic Acid

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Compound of Interest

Compound Name: 5-Methoxy-3-methylpicolinic acid

CAS No.: 1256789-42-0

Cat. No.: B1428458

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Introduction

5-Methoxy-3-methylpicolinic acid is a substituted pyridine carboxylic acid with potential applications in pharmaceutical and materials science research.^{[1][2]} Its chemical structure, consisting of a pyridine ring with methoxy, methyl, and carboxylic acid functional groups, dictates its physicochemical properties and potential biological activity. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and structural elucidation, which are fundamental requirements in drug development and quality control.

This application note provides a comprehensive guide to the analytical methodologies for the characterization of **5-Methoxy-3-methylpicolinic acid**. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group

identification. The causality behind experimental choices is explained to provide researchers with a solid understanding of the methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for assessing the purity of non-volatile, thermally stable compounds like **5-Methoxy-3-methylpicolinic acid**. A reverse-phase method is typically employed for polar aromatic compounds.

Rationale for Method Selection

A C18 stationary phase is chosen for its hydrophobicity, which allows for good retention of the aromatic picolinic acid derivative. An acidic mobile phase is utilized to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.

Acetonitrile is selected as the organic modifier due to its low UV cutoff and good elution strength. UV detection is suitable as the pyridine ring contains a chromophore.

Experimental Protocol: HPLC

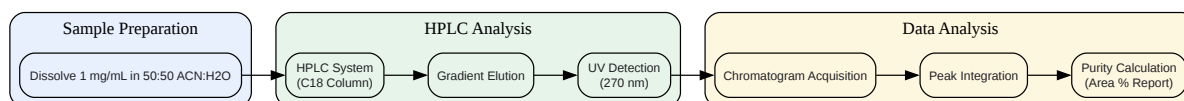
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B

- 18.1-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 270 nm.
- Sample Preparation: Accurately weigh 1 mg of **5-Methoxy-3-methylpicolinic acid** and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Presentation

Parameter	Value
Retention Time (t _R)	~ 8.5 min
Purity (by area %)	> 98%
Tailing Factor	1.0 - 1.5
Theoretical Plates	> 2000

Experimental Workflow: HPLC



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Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a carboxylic acid like **5-Methoxy-3-methylpicolinic acid**, derivatization is often necessary to increase its volatility.^{[3][4]}

Rationale for Method Selection

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and potential for thermal degradation. Esterification of the carboxylic acid group, for example, by reaction with methanol to form the methyl ester, significantly increases the analyte's volatility, making it amenable to GC analysis.^[5] Electron ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that can be used for structural confirmation by comparison with spectral libraries.

Experimental Protocol: GC-MS

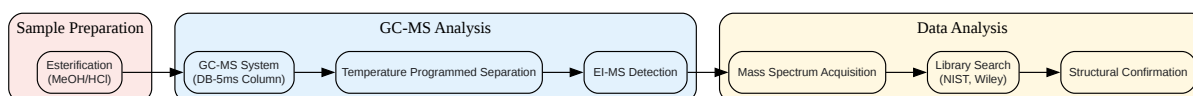
- Derivatization (Esterification):
 - To 1 mg of **5-Methoxy-3-methylpicolinic acid**, add 1 mL of 2M HCl in methanol.
 - Heat the mixture at 60 °C for 1 hour.
 - Evaporate the solvent under a stream of nitrogen.
 - Reconstitute the residue in 1 mL of ethyl acetate.
- Instrumentation: GC-MS system.
- Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (10:1).

- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 min.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.

Data Presentation

Parameter	Value
Retention Time (t _R) of Methyl Ester	~ 12.3 min
Molecular Ion (M ⁺) of Methyl Ester	m/z 181
Key Fragment Ions	Consistent with the structure of methyl 5-methoxy-3-methylpicolinate

Experimental Workflow: GC-MS



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Caption: GC-MS workflow with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are essential for the complete characterization of **5-Methoxy-3-methylpicolinic acid**.

Rationale for Method Selection

^1H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ^{13}C NMR provides information on the number of different types of carbon atoms and their chemical environment. Deuterated chloroform (CDCl_3) is a common solvent for NMR, but if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d_6) can be used.^[6]

Experimental Protocol: NMR

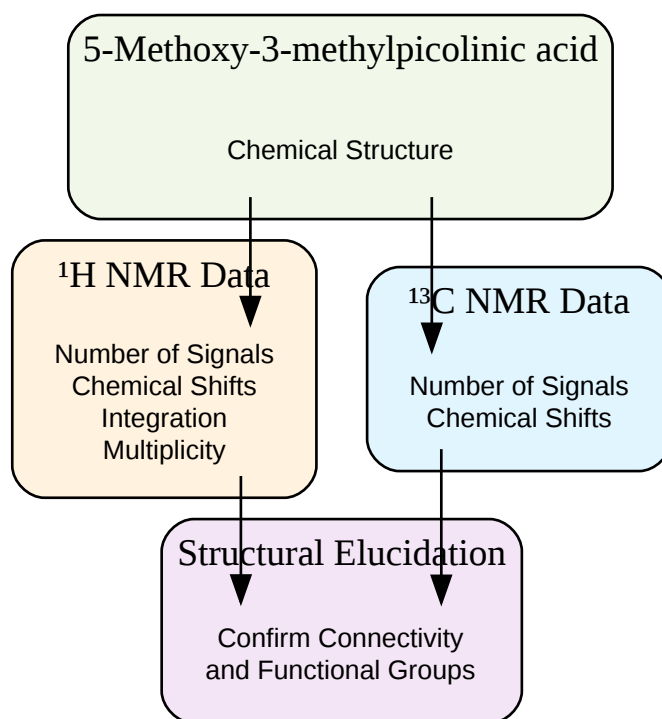
- Instrumentation: 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 10 mg of **5-Methoxy-3-methylpicolinic acid** in 0.7 mL of DMSO-d_6 .
- ^1H NMR Acquisition:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
- ^{13}C NMR Acquisition:
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s

Data Presentation: Expected Chemical Shifts

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	~13.0	br s	1H	-COOH
Aromatic CH	~7.9	d	1H	H-6
Aromatic CH	~7.3	d	1H	H-4
Methoxy	~3.9	s	3H	-OCH ₃
Methyl	~2.3	s	3H	-CH ₃

¹³ C NMR	Chemical Shift (ppm)	Assignment
Carbonyl	~168	-COOH
Aromatic C-O	~160	C-5
Aromatic C-N	~150	C-2
Aromatic CH	~140	C-6
Aromatic C-CH ₃	~135	C-3
Aromatic CH	~120	C-4
Methoxy	~56	-OCH ₃
Methyl	~18	-CH ₃

Logical Relationship: NMR Data to Structure



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Caption: NMR data for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for Method Selection

The characteristic vibrations of the carboxylic acid, aromatic ring, methoxy, and methyl groups of **5-Methoxy-3-methylpicolinic acid** will produce a unique infrared spectrum. Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

Experimental Protocol: FTIR

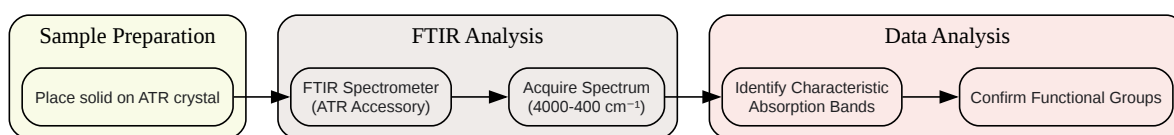
- Instrumentation: FTIR spectrometer with an ATR accessory.

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Acquisition:
 - Scan range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
- Data Processing: Perform a background scan before scanning the sample.

Data Presentation: Expected Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1470	Medium	C=C and C=N stretches (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~2950	Medium	C-H stretch (methyl and methoxy)

Experimental Workflow: FTIR



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Caption: FTIR workflow for functional group analysis.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **5-Methoxy-3-methylpicolinic acid**. The combination of HPLC, GC-MS, NMR, and FTIR allows for unambiguous identification, purity determination, and structural elucidation, ensuring the quality and integrity of this compound for research and development purposes.

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